3-(2-methoxynaphthalen-1-yl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
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Description
3-(2-methoxynaphthalen-1-yl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one is a useful research compound. Its molecular formula is C26H28N2O3 and its molecular weight is 416.521. The purity is usually 95%.
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Scientific Research Applications
CGS 20625: A Novel Pyrazolopyridine Anxiolytic
CGS 20625, while not the same compound, is a potent ligand for central benzodiazepine receptors, indicating research interest in compounds with neurological applications. It demonstrated partial agonist or mixed agonist/antagonist effects, suggesting potential for treating anxiety without sedative side effects common in traditional treatments (Williams et al., 1989).
Environmental Chemical Exposure
Research into human urinary excretion of non-persistent environmental chemicals, including phthalates and bisphenol A, highlights the importance of understanding how chemical compounds, potentially similar to the queried compound, are metabolized and eliminated in humans. This is crucial for assessing environmental and health impacts (Frederiksen et al., 2014).
Metabolism and Disposition in Humans
The metabolism and disposition of specific compounds, such as BMS-690514, an inhibitor targeting various receptors, are studied to understand their pharmacokinetics and pharmacodynamics in human subjects. This type of research is essential for drug development processes, ensuring safety and efficacy (Christopher et al., 2010).
Exposure Biomonitoring in Firefighters
The study of firefighters' exposure to polycyclic aromatic hydrocarbons (PAHs) and the impact of tobacco consumption on exposure levels underscores the importance of monitoring occupational exposure to hazardous compounds. Such research informs safety protocols and health risk assessments for exposed populations (Oliveira et al., 2017).
Properties
IUPAC Name |
3-(2-methoxynaphthalen-1-yl)-1-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O3/c1-30-25-12-8-18-5-2-3-7-23(18)24(25)11-13-26(29)28-19-9-10-20(28)16-22(15-19)31-21-6-4-14-27-17-21/h2-8,12,14,17,19-20,22H,9-11,13,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQRUNUAHVGVPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CCC(=O)N3C4CCC3CC(C4)OC5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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